molecular formula C₁₉H₂₀BrClN₂O₃S B1663497 N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide CAS No. 851599-82-1

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide

Cat. No.: B1663497
CAS No.: 851599-82-1
M. Wt: 471.8 g/mol
InChI Key: KTCJYACFOQWRDO-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide is the racemic mixture of ELN 318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor. This compound is known for its differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase, with a significantly higher selectivity for PS1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide are not explicitly detailed in available literature. it is likely that the production involves large-scale synthesis techniques, ensuring high purity and yield, followed by rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide primarily undergoes inhibition reactions, specifically targeting γ-secretase. It demonstrates differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase .

Common Reagents and Conditions

The compound is typically used in in vitro and in vivo studies under controlled laboratory conditions. Common reagents include dimethyl sulfoxide (DMSO) for solubilization, and various buffers and media for biological assays .

Major Products Formed

The major products formed from the reactions involving this compound are primarily related to its inhibitory effects on γ-secretase, leading to reduced production of amyloid-beta peptides .

Scientific Research Applications

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in studies related to Alzheimer’s disease due to its selective inhibition of amyloid precursor protein (APP) γ-secretase . The compound is also valuable in understanding the mechanisms of γ-secretase and its role in various cellular processes .

Mechanism of Action

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide exerts its effects by selectively inhibiting γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound shows a 51-fold higher selectivity for presenilin-1 (PS1) compared to presenilin-2 (PS2) .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCJYACFOQWRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide
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N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide
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N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide

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